2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Cement Additives Construction Materials Mechanical Strength

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as Ethanoldiisopropanolamine (EDIPA), N,N-Bis(2-hydroxypropyl)ethanolamine, or 1,1'-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol) , is a tertiary alkanolamine characterized by a molecular formula of C8H19NO3 and a molecular weight of 177.24 g/mol. It is a colorless to light yellow viscous liquid with a light ammoniacal odor.

Molecular Formula C8H19NO3
Molecular Weight 177.24 g/mol
CAS No. 10353-86-3
Cat. No. B079241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
CAS10353-86-3
Molecular FormulaC8H19NO3
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(CN(CCO)CC(C)O)O
InChIInChI=1S/C8H19NO3/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3
InChIKeyHHKUQCFQGCCLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS 10353-86-3) Procurement Overview: Identity and Core Physicochemical Specifications


2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as Ethanoldiisopropanolamine (EDIPA), N,N-Bis(2-hydroxypropyl)ethanolamine, or 1,1'-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol) , is a tertiary alkanolamine characterized by a molecular formula of C8H19NO3 and a molecular weight of 177.24 g/mol . It is a colorless to light yellow viscous liquid with a light ammoniacal odor [1]. Key physicochemical parameters include a density of 1.043 g/cm³ (at 20°C, some sources specify 1.091 g/mL for the 85% technical grade) [2], a boiling point of approximately 152 °C or 328.2 °C at 760 mmHg , and a flash point of 179 °C (354.2 °F) . As a tertiary amine with both hydroxyethyl and hydroxyisopropyl groups, it functions as a chelating agent, a chemical intermediate, and a performance additive in various industrial and research applications .

Why Generic Substitution Fails: Differentiated Performance of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (EDIPA) in Cementitious and Polymer Applications


While many alkanolamines like triethanolamine (TEA) and triisopropanolamine (TIPA) are used as cement additives or chemical intermediates, simple one-for-one substitution is not valid due to their distinct mechanistic and performance profiles. TEA is known to enhance early-age strength but can delay later hydration, whereas TIPA is recognized primarily for its late-age strength contributions [1]. In contrast, 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (EDIPA) possesses a unique hybrid molecular structure incorporating both hydroxyethyl and hydroxyisopropyl groups. This structural difference enables EDIPA to deliver a dual-action mechanism—promoting both the early and late hydration of cement phases—and to act as a versatile building block for specialized polymers, outcomes that are not achievable with its more specialized in-class alternatives [1] [2]. The following evidence quantitatively substantiates these key performance differentiators.

Quantitative Performance Evidence: Direct Comparisons of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (EDIPA) vs. Industry Standards


EDIPA vs. TIPA: Superior 28-Day Compressive Strength Gain in Portland Cement Mortar at Low Dosage

At a low dosage of 0.015% by weight, EDIPA provides nearly double the late-age strength enhancement compared to triisopropanolamine (TIPA), a widely used alternative. This makes EDIPA a more efficient option for applications prioritizing long-term durability and structural performance [1].

Cement Additives Construction Materials Mechanical Strength

EDIPA vs. TIPA: Accelerated Hydration Kinetics in Cement Paste

EDIPA significantly accelerates the cement hydration reaction compared to TIPA. In adiabatic calorimetry tests, EDIPA shifted the main hydration peak 50 minutes earlier than the control, whereas TIPA extended the induction period, delaying early strength development. This difference highlights EDIPA's unique ability to promote early hydration kinetics [1].

Cement Hydration Kinetics Adiabatic Calorimetry

EDIPA vs. TEA: Overcoming Late-Strength Stagnation in Cementitious Systems

Unlike triethanolamine (TEA), which can delay alite hydration and reduce late-stage strength growth, EDIPA demonstrates a dual-action mechanism. It promotes both early and late hydration by catalyzing the conversion of ettringite (AFt) to monosulfate (AFm) and accelerating the hydration of aluminate and ferrite phases. This results in continued strength development over 28 days, addressing a key weakness of TEA-based additives [1] [2].

Cement Hydration Mechanism Strength Development

EDIPA as a Superior Versatile Building Block for Advanced Polymer Architectures

While many simple amines and alkanolamines are used as polymer building blocks, EDIPA is specifically cited in the primary literature as a key synthon for creating hierarchically branched dendritic polymers. This application leverages the compound's specific trifunctional (one tertiary amine, three hydroxyl) architecture, a structural feature that differentiates it from simpler mono- or di-functional amines and enables the construction of complex, dendrimer-like macromolecules with multiple dendrons [1].

Dendrimer Synthesis Polymer Chemistry Hierarchical Branching

Optimal Procurement Scenarios for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (EDIPA) Based on Verifiable Performance Evidence


Formulation of High-Performance Cement Grinding Aids Requiring Balanced Early and Late Strength

This scenario applies when a cement additive formulation must simultaneously improve both early (e.g., 1-3 day) and late (e.g., 28-day) compressive strength. The evidence shows that at a 0.015% dosage, EDIPA delivers an 8.4% increase in 28-day strength, outperforming TIPA's 4.3% gain, while also accelerating early hydration kinetics (peak shift of 50 minutes) in a way TIPA cannot [1]. This dual-action profile, validated by direct comparative studies, makes EDIPA the preferred choice over single-function alternatives like TEA or TIPA for demanding cementitious applications [2].

Synthesis of Hierarchically Branched Dendritic Polymers in Academic or Specialty Chemical Research

This scenario is for research laboratories engaged in the design and synthesis of advanced polymer architectures, specifically hierarchically branched dendrimer-like structures. EDIPA is a literature-validated building block for this purpose, as detailed in a 2021 Macromolecules publication [1]. Procurement in this context is driven by the compound's unique trifunctional structure, which is essential for creating the desired dendritic topology—a capability not offered by simpler, generic alkanolamines or amines [2].

Development of Next-Generation Cationic Surfactants with Tailored Colloidal Properties

This scenario involves the synthesis of specialized cationic surfactants where precise control over hydrophilic head-group architecture is required to tune micellization and surface activity. Studies have synthesized surfactants using a series of alkanolamines, including EDIPA, as head-group precursors [1]. The specific combination of one hydroxyethyl and two hydroxyisopropyl groups in EDIPA offers a unique balance of steric and hydrogen-bonding properties compared to analogs like TEA (three hydroxyethyl groups) or TIPA (three hydroxyisopropyl groups), allowing formulators to access a distinct region of performance space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.